molecular formula C28H31NO5 B1205002 Tobuterol CAS No. 75626-99-2

Tobuterol

Cat. No.: B1205002
CAS No.: 75626-99-2
M. Wt: 461.5 g/mol
InChI Key: GYJSIOWQEUTITA-UHFFFAOYSA-N
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Description

Tulobuterol is a long-acting beta2-adrenergic receptor agonist, primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . Tulobuterol is known for its ability to provide sustained bronchodilation, making it a valuable therapeutic agent in respiratory medicine.

Scientific Research Applications

Tulobuterol has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tulobuterol involves several key steps:

Industrial Production Methods

In industrial settings, tulobuterol is often produced using a transdermal patch technology. The preparation method involves dissolving tulobuterol and a pressure-sensitive adhesive auxiliary material in a solvent. The coated tulobuterol patch is then dried at a temperature higher than the melting point of the drug to remove the solvent, resulting in a transdermal patch with the active drug in an amorphous form .

Chemical Reactions Analysis

Types of Reactions

Tulobuterol undergoes several types of chemical reactions, including:

    Oxidation: As mentioned in the synthesis process, oxidation is a key step in the preparation of tulobuterol.

    Reduction: The reduction of the imine intermediate to form tulobuterol is another critical reaction.

    Substitution: Tulobuterol can also undergo substitution reactions, particularly involving the chloro group on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Selenium dioxide is commonly used as the oxidizing agent.

    Reduction: Sodium borohydride is the preferred reducing agent for the imine intermediate.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major product formed from these reactions is tulobuterol itself. depending on the specific reaction conditions and reagents used, other minor by-products may also be formed.

Mechanism of Action

Tulobuterol exerts its effects by selectively activating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets of tulobuterol are the beta2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of the bronchial smooth muscle .

Comparison with Similar Compounds

Tulobuterol is similar to other beta2-adrenergic receptor agonists, such as albuterol and salbutamol. tulobuterol is unique in its long-acting properties, making it suitable for sustained bronchodilation. Other similar compounds include:

Tulobuterol’s uniqueness lies in its transdermal delivery system, which provides a steady release of the drug over 24 hours, improving patient adherence and reducing the risk of adverse events .

Properties

75626-99-2

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-23-14-22(25(30)17-29-28(3,4)5)15-24(16-23)34-27(32)21-12-8-19(2)9-13-21/h6-16,25,29-30H,17H2,1-5H3

InChI Key

GYJSIOWQEUTITA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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